molecular formula C11H14ClNO3 B2529752 methyl (3S)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride CAS No. 178205-92-0

methyl (3S)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride

Cat. No.: B2529752
CAS No.: 178205-92-0
M. Wt: 243.69
InChI Key: BPJQKEYAFMJRCT-PPHPATTJSA-N
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Description

Methyl (3S)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride is a chemical compound that belongs to the class of isoquinoline derivatives Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3S)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride typically involves the esterification of the corresponding carboxylic acid. One common method involves the reaction of the carboxylic acid with methanol in the presence of a catalyst such as trimethylchlorosilane . The reaction is carried out at room temperature, resulting in the formation of the methyl ester.

Industrial Production Methods

For industrial-scale production, flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

Methyl (3S)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted isoquinoline derivatives.

Scientific Research Applications

Methyl (3S)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.

    Industry: Utilized in the synthesis of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of methyl (3S)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (3S)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride is unique due to its specific structural features, such as the presence of both a hydroxyl group and an ester group on the isoquinoline ring. This combination of functional groups allows for a diverse range of chemical modifications and applications.

Properties

IUPAC Name

methyl (3S)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3.ClH/c1-15-11(14)10-5-7-2-3-9(13)4-8(7)6-12-10;/h2-4,10,12-13H,5-6H2,1H3;1H/t10-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPJQKEYAFMJRCT-PPHPATTJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2=C(CN1)C=C(C=C2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CC2=C(CN1)C=C(C=C2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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